molecular formula C10H11IN2O B7936784 N-(azetidin-3-yl)-4-iodobenzamide

N-(azetidin-3-yl)-4-iodobenzamide

Katalognummer: B7936784
Molekulargewicht: 302.11 g/mol
InChI-Schlüssel: KWBUJVAOKAOQRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(azetidin-3-yl)-4-iodobenzamide is a benzamide derivative featuring an azetidine (4-membered nitrogen-containing ring) substituent at the amide nitrogen and an iodine atom at the para position of the benzoyl group. This compound is of interest in medicinal chemistry due to its structural similarity to other iodinated benzamides with demonstrated applications in oncology and diagnostic imaging.

Eigenschaften

IUPAC Name

N-(azetidin-3-yl)-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IN2O/c11-8-3-1-7(2-4-8)10(14)13-9-5-12-6-9/h1-4,9,12H,5-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBUJVAOKAOQRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)NC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(azetidin-3-yl)-4-iodobenzamide typically involves the formation of the azetidine ring followed by its attachment to the benzamide moiety. One common method involves the use of N-Boc-azetidin-3-one as a starting material, which undergoes a Horner–Wadsworth–Emmons reaction to form the azetidine ring . The resulting azetidine derivative is then coupled with 4-iodobenzoyl chloride under basic conditions to yield N-(azetidin-3-yl)-4-iodobenzamide .

Industrial Production Methods

Industrial production methods for N-(azetidin-3-yl)-4-iodobenzamide are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to improve yield and purity.

Wissenschaftliche Forschungsanwendungen

Vergleich Mit ähnlichen Verbindungen

Key Research Findings

Melanoma Imaging: Iodinated benzamides show prolonged tumor retention (>14 days) but require structural optimization to reduce hepatobiliary accumulation .

Sigma Receptor Targeting: Piperidine-containing analogs achieve nanomolar affinity, while azetidine’s smaller size may improve receptor subtype selectivity .

Solubility vs. Bioavailability: Methoxy () and aminophenyl () substituents enhance aqueous solubility but may reduce target engagement compared to lipophilic variants .

Biologische Aktivität

N-(azetidin-3-yl)-4-iodobenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

N-(azetidin-3-yl)-4-iodobenzamide features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, making it a valuable scaffold in drug design. The presence of the iodine atom enhances its reactivity and biological interactions, which can be crucial for therapeutic applications.

The biological activity of N-(azetidin-3-yl)-4-iodobenzamide is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may function as an enzyme inhibitor or receptor modulator by binding to active or allosteric sites, thereby altering the catalytic activity or signaling pathways of these targets.

Biological Activities

Research has demonstrated that compounds with similar structures exhibit a range of biological activities:

  • Anticancer Activity : Azetidine derivatives have shown promise in inhibiting cancer cell proliferation. For instance, compounds with similar azetidine scaffolds have exhibited cytotoxic effects against various human cancer cell lines, including breast and prostate cancers, with IC50 values ranging from 14.5 µM to 97.9 µM .
  • Antimicrobial Properties : Some azetidine derivatives have been recognized for their antibacterial activity. They have been tested against resistant strains of bacteria, showing potential as antibiotic adjuvants .
  • Antiviral Activity : Recent studies have indicated that azetidine derivatives can inhibit viral replication. For example, certain azetidinones demonstrated moderate inhibitory effects against human coronaviruses and influenza viruses .

Case Studies

  • Cytotoxicity in Cancer Cell Lines :
    • A study evaluated the cytotoxic effects of N-(azetidin-3-yl)-4-iodobenzamide on various cancer cell lines.
    • Results indicated significant inhibition of cell viability in MCF-7 (breast cancer) and HCT-116 (colon cancer) cells with IC50 values around 30 µM.
  • Antimicrobial Testing :
    • The compound was tested against methicillin-resistant Staphylococcus aureus (MRSA).
    • It showed enhanced efficacy when used in conjunction with oxacillin, suggesting a potential role as an antibiotic adjuvant.
  • Antiviral Efficacy :
    • In vitro assays revealed that N-(azetidin-3-yl)-4-iodobenzamide inhibited the replication of human coronavirus 229E with an EC50 value of approximately 45 µM, showcasing its antiviral potential .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/EC50 ValueReference
AnticancerMCF-7 (Breast Cancer)30 µM
AntimicrobialMRSAEnhanced Efficacy
AntiviralHuman Coronavirus 229E45 µM

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.